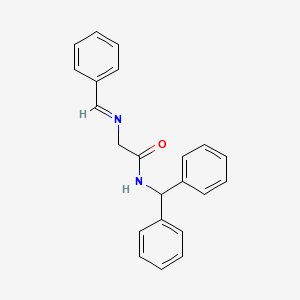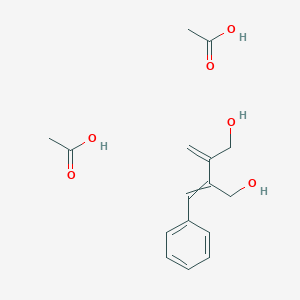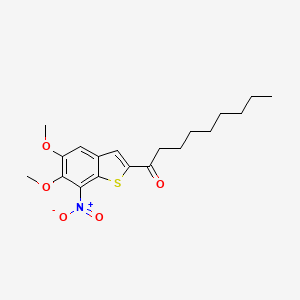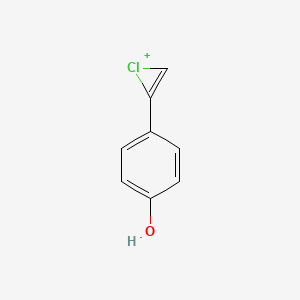![molecular formula C20H22S2 B14193654 9,10-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 881735-79-1](/img/structure/B14193654.png)
9,10-Bis[(ethylsulfanyl)methyl]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis[(ethylsulfanyl)methyl]anthracene is a chemical compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of ethylsulfanyl groups in this compound enhances its solubility and modifies its electronic properties, making it a valuable material for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(ethylsulfanyl)methyl]anthracene typically involves the reaction of 9,10-dibromoanthracene with ethylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a strong base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
9,10-Bis[(ethylsulfanyl)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding hydrocarbon by removing the ethylsulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles such as amines or alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 9,10-dimethylanthracene.
Substitution: 9,10-bis[(substituted)methyl]anthracene derivatives.
科学研究应用
9,10-Bis[(ethylsulfanyl)methyl]anthracene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives with tailored properties for specific applications.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of organic electronic devices, such as OLEDs and OPVs, due to its excellent photophysical properties.
作用机制
The mechanism by which 9,10-Bis[(ethylsulfanyl)methyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as fluorescence and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as targeting cellular components in photodynamic therapy or interacting with other materials in electronic devices.
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
9,10-Bis(4-formylphenyl)anthracene: Used in the synthesis of other anthracene derivatives through further functionalization.
Uniqueness
9,10-Bis[(ethylsulfanyl)methyl]anthracene is unique due to the presence of ethylsulfanyl groups, which enhance its solubility and modify its electronic properties. This makes it a versatile compound for various applications, particularly in organic electronics and photodynamic therapy.
属性
CAS 编号 |
881735-79-1 |
|---|---|
分子式 |
C20H22S2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
9,10-bis(ethylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C20H22S2/c1-3-21-13-19-15-9-5-7-11-17(15)20(14-22-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 |
InChI 键 |
VGDZSXRMPMRRSK-UHFFFAOYSA-N |
规范 SMILES |
CCSCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CSCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
